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Application Notes: Investigating the Mechanism of Action of Leptin

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Compound of Interest		
Compound Name:	Leptomerine	
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Introduction

Leptin is a 16 kDa protein hormone predominantly synthesized by adipocytes, playing a crucial role in regulating energy balance, metabolism, and neuroendocrine function.[1][2][3] It mediates its effects by binding to the leptin receptor (LepR), which is highly expressed in the hypothalamus, as well as in peripheral tissues.[1][4][5] Understanding the intricate signaling pathways activated by leptin is fundamental for developing therapeutic strategies for obesity, metabolic disorders, and potentially neurodegenerative diseases like Alzheimer's.[5][6]

Mechanism of Action

Upon binding to its receptor, particularly the long-form isoform (LepRb), leptin initiates a cascade of intracellular signaling events.[4] This activation leads to the modulation of gene expression and cellular function, ultimately affecting food intake, energy expenditure, and glucose homeostasis.[5][6] The primary signaling pathways activated by the leptin-LepRb interaction include the JAK/STAT pathway, the MAPK/ERK pathway, and the PI3K/Akt/mTOR pathway.[4][5][7]

Core Signaling Pathways JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a principal route for leptin signaling.[4]

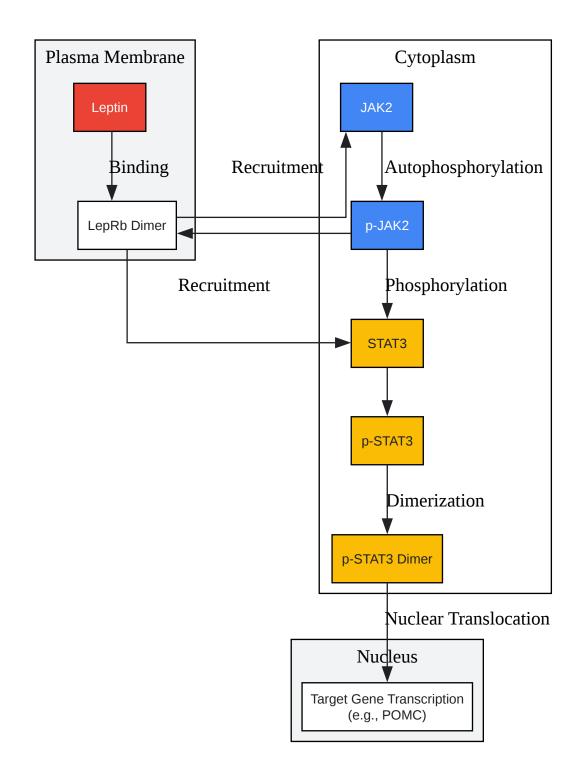
Methodological & Application





- Receptor Dimerization and JAK2 Activation: Leptin binding induces the dimerization of LepRb, bringing associated JAK2 proteins into close proximity.
- Autophosphorylation: This proximity allows JAK2 to autophosphorylate and become activated.
- Receptor Phosphorylation: Activated JAK2 then phosphorylates key tyrosine residues on the cytoplasmic tail of LepRb, such as Tyr985, Tyr1077, and Tyr1138.[4]
- STAT3 Recruitment and Phosphorylation: These phosphorylated sites serve as docking stations for STAT3. Once docked, STAT3 is phosphorylated by JAK2.
- STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 dimerizes and translocates to the nucleus.
- Gene Transcription: In the nucleus, STAT3 dimers bind to the promoters of target genes, such as pro-opiomelanocortin (POMC), to regulate their transcription, which in turn helps to suppress appetite.[4]





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Caption: Leptin-induced JAK/STAT signaling pathway.

MAPK/ERK Pathway



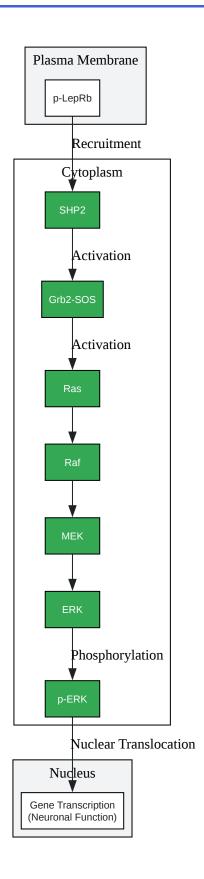




Leptin also activates the mitogen-activated protein kinase (MAPK) pathway, including the extracellular signal-related kinase (ERK).[4][5]

- SHP2 Recruitment: Phosphorylated LepRb recruits the tyrosine phosphatase SHP2.
- Grb2 and SOS Activation: SHP2, in turn, recruits the Grb2-SOS complex.
- Ras-Raf-MEK-ERK Cascade: This leads to the activation of the Ras-Raf-MEK-ERK signaling cascade.
- Cellular Proliferation and Differentiation: The activation of ERK can influence neuronal growth and synaptic plasticity.





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